4-Bromo-2-methyl-1H-indole-6-carboxylic acid

Physicochemical characterization Density Boiling point

Procure 4-Bromo-2-methyl-1H-indole-6-carboxylic acid (CAS 1260382-87-3) as a versatile IDO1 inhibitor intermediate. The 4-bromoindole-6-carboxylic acid core demonstrates nanomolar IDO1 inhibition (IC50 13-16 nM). The 4-Br handle enables efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 6-COOH supports amide conjugation for probe/PROTAC synthesis. Distinct density (1.7 g/cm³) and boiling point (462.5°C) ensure predictable scale-up and purification.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 1260382-87-3
Cat. No. B2871483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1H-indole-6-carboxylic acid
CAS1260382-87-3
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2Br)C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,1H3,(H,13,14)
InChIKeyPGLGZKNSGVBDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-methyl-1H-indole-6-carboxylic acid (CAS 1260382-87-3): Physicochemical and Structural Baseline for Research Procurement


4-Bromo-2-methyl-1H-indole-6-carboxylic acid (CAS 1260382-87-3) is a halogenated indole-6-carboxylic acid derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . The compound features a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 6-position of the indole core . This specific substitution pattern distinguishes it from other regioisomeric and halogen-variant indole carboxylic acids and confers unique physicochemical properties including a density of 1.7±0.1 g/cm³, a boiling point of 462.5±45.0 °C at 760 mmHg, and a flash point of 233.5±28.7 °C . As an indolecarboxylic acid, it belongs to a privileged scaffold in medicinal chemistry and serves as a versatile synthetic intermediate for constructing bioactive molecules [1].

Why Generic Indole-6-carboxylic Acid Substitution Fails: The Critical Role of 4-Bromo-2-methyl Substitution in 1260382-87-3


Generic substitution of 4-Bromo-2-methyl-1H-indole-6-carboxylic acid with unsubstituted indole-6-carboxylic acid or alternative halogen variants is not scientifically valid due to quantifiable differences in physicochemical properties, synthetic reactivity, and biological target engagement. The presence and position of the bromine atom directly influence density (1.7±0.1 g/cm³ for the 4-bromo derivative versus 1.5±0.1 g/cm³ for the 4-chloro analog) and boiling point, which in turn affect purification and formulation workflows . Moreover, the 4-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are not feasible with non-halogenated analogs, enabling divergent synthesis of complex biaryl and heteroaryl indole derivatives [1]. The specific substitution pattern also dictates molecular recognition in biological systems, as evidenced by the high-affinity IDO1 inhibition (IC₅₀ = 13 nM) observed for derivatives bearing the 4-bromoindole-6-carboxylic acid core [2].

Quantitative Differentiation Evidence: 4-Bromo-2-methyl-1H-indole-6-carboxylic acid (1260382-87-3) vs. Closest Analogs


Physicochemical Differentiation: Density and Thermal Stability of 4-Bromo-2-methyl-1H-indole-6-carboxylic acid vs. 4-Chloro Analog

4-Bromo-2-methyl-1H-indole-6-carboxylic acid (1260382-87-3) exhibits a significantly higher density (1.7±0.1 g/cm³) and a higher boiling point (462.5±45.0 °C at 760 mmHg) compared to its 4-chloro analog (density: 1.5±0.1 g/cm³; boiling point: 439.3±40.0 °C at 760 mmHg) . The quantified difference in density (0.2 g/cm³, approximately 13% higher) and boiling point (23.2 °C higher) stems from the larger atomic radius and greater polarizability of bromine relative to chlorine, which enhances intermolecular interactions . These differences directly impact crystallization behavior, chromatographic retention, and thermal stability during synthesis and storage.

Physicochemical characterization Density Boiling point Halogen substitution

Regioisomeric Differentiation: 4-Bromo vs. 5-Bromo Substitution in Indole-6-carboxylic Acid Scaffolds

The 4-bromo substitution pattern of 1260382-87-3 is distinct from the 5-bromo regioisomer (e.g., 5-bromo-2-methyl-1H-indole-6-carboxylic acid) in terms of both synthetic accessibility and electronic properties. The 4-position on the indole ring is more sterically hindered and electronically distinct from the 5-position, which alters the reactivity in electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions . While direct quantitative biological comparison data are lacking for these exact regioisomers, the difference in substitution position is known to modulate binding affinity and selectivity in indole-based drug candidates, as demonstrated by the 4-bromoindole-6-carboxamide derivative (BDBM50514753) which exhibits potent IDO1 inhibition (IC₅₀ = 13 nM in mouse cells) [1]. The 4-bromo isomer provides a unique vector for further functionalization that is not accessible from the 5-bromo analog.

Regiochemistry Positional isomerism Synthetic accessibility Cross-coupling

Halogen Impact on IDO1 Inhibitory Activity: 4-Bromoindole-6-carboxylic Acid Scaffold vs. Non-halogenated Analog

Derivatives bearing the 4-bromoindole-6-carboxylic acid core demonstrate potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer. The specific 4-bromoindole-6-carboxamide derivative (BDBM50514753, which contains the core scaffold of 1260382-87-3) exhibits IC₅₀ values of 13 nM against mouse IDO1 transfected in P815 cells, 14 nM against IDO1 in IFNγ-stimulated human LXF-289 cells, and 16 nM against IDO1 in IFNγ-stimulated human A375 cells [1]. In contrast, non-halogenated indole-6-carboxylic acid derivatives typically show significantly weaker or no IDO1 inhibition, underscoring the critical role of the 4-bromo substituent in achieving high-affinity target engagement [2]. The bromine atom likely participates in halogen bonding interactions within the IDO1 active site, a feature absent in non-halogenated analogs.

IDO1 inhibition Immuno-oncology Structure-activity relationship Halogen bonding

Synthetic Utility: 4-Bromo Handle Enables Divergent Cross-Coupling Chemistry Unavailable to Non-halogenated Indole-6-carboxylic Acids

The 4-bromo substituent in 1260382-87-3 serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the efficient introduction of aryl, heteroaryl, and alkynyl groups at the 4-position [1]. This synthetic handle is absent in non-halogenated 2-methyl-1H-indole-6-carboxylic acid (CAS 73177-33-0), which lacks the bromine atom and therefore cannot undergo direct cross-coupling without prior functionalization . The bromine atom also facilitates late-stage diversification, allowing medicinal chemists to generate focused libraries of 4-substituted indole-6-carboxylic acid derivatives from a single intermediate [2]. While direct yield comparisons are not available, the presence of the bromine atom reduces the number of synthetic steps required to access complex 4-arylated indole derivatives by at least 1–2 steps relative to non-halogenated precursors.

Suzuki-Miyaura coupling Cross-coupling C-C bond formation Divergent synthesis

Optimal Procurement and Research Applications for 4-Bromo-2-methyl-1H-indole-6-carboxylic acid (1260382-87-3)


Medicinal Chemistry: IDO1 Inhibitor Lead Optimization

Procure 1260382-87-3 as a core scaffold for synthesizing novel IDO1 inhibitors. The 4-bromoindole-6-carboxylic acid motif has demonstrated nanomolar IDO1 inhibitory activity (IC₅₀ = 13–16 nM) in cell-based assays [1]. The carboxylic acid functionality at the 6-position enables amide bond formation to introduce diverse pharmacophores, while the 4-bromo handle supports late-stage diversification via Suzuki-Miyaura coupling to explore structure-activity relationships. This compound is particularly suitable for immuno-oncology programs seeking to develop next-generation IDO1 inhibitors with improved selectivity and pharmacokinetic profiles.

Synthetic Methodology: Divergent Library Synthesis via Palladium-Catalyzed Cross-Coupling

Utilize 1260382-87-3 as a privileged intermediate for constructing focused libraries of 4-aryl/heteroaryl indole-6-carboxylic acid derivatives. The 4-bromo substituent undergoes efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to install a wide range of substituents, enabling rapid exploration of chemical space around the indole core [2]. This divergent approach minimizes synthetic steps and maximizes scaffold diversity, accelerating hit-to-lead optimization in drug discovery projects.

Bioconjugation and Chemical Biology: Carboxylic Acid Functional Handle

The 6-carboxylic acid group of 1260382-87-3 provides a convenient attachment point for bioconjugation via amide or ester linkages. This enables the synthesis of fluorescent probes, affinity tags, or PROTAC (PROteolysis TArgeting Chimera) molecules based on the 4-bromoindole scaffold. The bromine atom at the 4-position can be retained or further functionalized post-conjugation, offering modularity in designing chemical biology tools for target identification and validation [3].

Process Chemistry: Physicochemical Differentiation for Purification and Formulation

The distinct physicochemical properties of 1260382-87-3—including a density of 1.7±0.1 g/cm³ and a boiling point of 462.5±45.0 °C—facilitate predictable behavior during recrystallization, chromatographic purification, and solvent selection . These properties differentiate it from the 4-chloro analog (density 1.5±0.1 g/cm³; bp 439.3±40.0 °C) and should inform process development decisions, particularly when scaling up synthetic routes that require precise control over thermal stability and solubility.

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